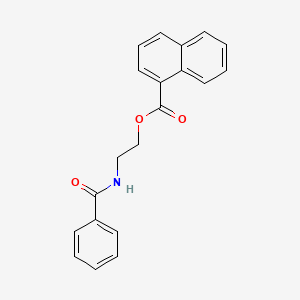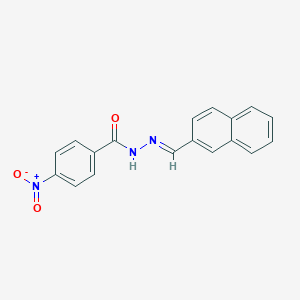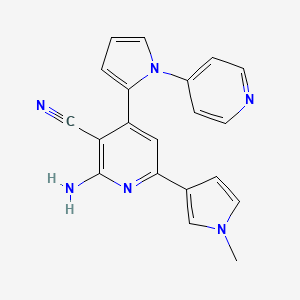
2-(benzoylamino)ethyl 1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzoylamino)ethyl 1-naphthoate, also known as BENA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Applications De Recherche Scientifique
2-(benzoylamino)ethyl 1-naphthoate has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a photosensitizer for photodynamic therapy, and as a potential anti-cancer agent. Its unique chemical structure and properties make it a promising candidate for further research in these areas.
Mécanisme D'action
The mechanism of action of 2-(benzoylamino)ethyl 1-naphthoate is not fully understood, but it is believed to interact with proteins and enzymes in cells, leading to changes in their function and activity. This can result in a variety of biochemical and physiological effects, including changes in cell signaling pathways, gene expression, and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(benzoylamino)ethyl 1-naphthoate in lab experiments is its fluorescent properties, which make it a useful tool for detecting protein-protein interactions and other cellular processes. However, its solubility in organic solvents can make it difficult to work with in aqueous environments, and its potential toxicity requires careful handling and experimentation.
Orientations Futures
There are many potential future directions for research on 2-(benzoylamino)ethyl 1-naphthoate, including further investigation of its anti-cancer properties, exploration of its use as a photosensitizer for photodynamic therapy, and development of new methods for synthesizing and working with the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a variety of fields.
In conclusion, this compound is a unique and promising chemical compound that has potential applications in a variety of scientific research areas. Its fluorescent properties, anti-cancer properties, and potential as a photosensitizer make it a valuable tool for further investigation and development. However, its limitations and potential toxicity require careful handling and experimentation. With further research and development, this compound has the potential to make significant contributions to scientific research and medical treatments in the future.
Méthodes De Synthèse
2-(benzoylamino)ethyl 1-naphthoate can be synthesized through a multi-step process that involves the reaction of 2-naphthoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with benzoylamine. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Propriétés
IUPAC Name |
2-benzamidoethyl naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-19(16-8-2-1-3-9-16)21-13-14-24-20(23)18-12-6-10-15-7-4-5-11-17(15)18/h1-12H,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKQIHBTEBFHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCOC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5439303.png)

![N-(2-methoxyethyl)-1'-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5439323.png)
![3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5439326.png)
![3-(4-chlorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5439333.png)
![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[1-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5439339.png)

![2-(1H-benzimidazol-2-yl)-3-[5-(3-bromo-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B5439353.png)
![(3S*,5S*)-1-(4-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5439354.png)
![N~4~-{2-[(cyclohexylamino)carbonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5439359.png)
![2-{2-ethoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5439362.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide hydrochloride](/img/structure/B5439373.png)
